REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH2:11]([OH:21])[C:12]1[CH:20]=[CH:19][C:18]2[O:17][CH2:16][O:15][C:14]=2[CH:13]=1>>[O:17]1[C:18]2[CH:19]=[CH:20][C:12]([CH2:11][O:21][C:2]3[CH:7]=[CH:6][N:5]=[CH:4][C:3]=3[N+:8]([O-:10])=[O:9])=[CH:13][C:14]=2[O:15][CH2:16]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.45 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=2OCOC2C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In accordance with the same procedures as in Preparation 2
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)COC2=C(C=NC=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |